molecular formula C14H20N2O3 B2492892 tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate CAS No. 1387759-21-8

tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate

Cat. No.: B2492892
CAS No.: 1387759-21-8
M. Wt: 264.325
InChI Key: UCIWOMKWNCWLGU-UHFFFAOYSA-N
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Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 - Harmful if swallowed, and H317 - May cause an allergic skin reaction . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P333 + P313 - If skin irritation or rash occurs: Get medical advice/attention . The compound is classified under Acute Tox. 4 Oral - Skin Sens. 1 for hazard classifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate include:

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its tert-butyl group provides steric hindrance, influencing its reactivity and stability compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N-[2-(2-methylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-7-5-6-8-11(10)16-12(17)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIWOMKWNCWLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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